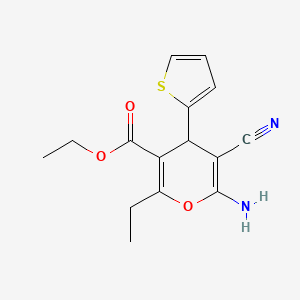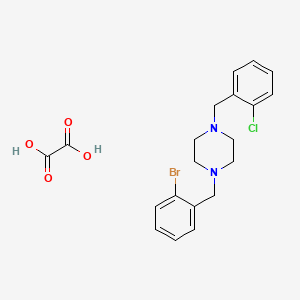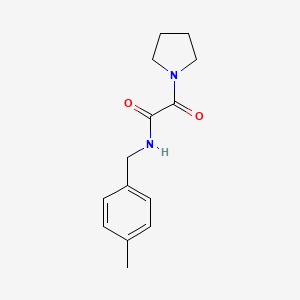
ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate, also known as ETPTA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETPTA has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
实验室实验的优点和局限性
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also limitations to using ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate. One area of research could be to investigate its potential therapeutic applications in other disease areas such as neurodegenerative diseases and cardiovascular diseases. Another area of research could be to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, future studies could investigate the efficacy of ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate in combination with other compounds to enhance its therapeutic effects.
合成方法
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2-acetylthiophene with ethyl cyanoacetate to form ethyl 2-cyano-4-(2-thienyl)but-2-enoate. The resulting compound is then subjected to a Knoevenagel condensation reaction with malononitrile to form ethyl 6-cyano-5-ethoxycarbonylmethylene-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate. The final step involves the reduction of the cyano group to an amino group using hydrogen gas and a palladium catalyst.
科学研究应用
Ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been studied for its potential therapeutic applications in various scientific research areas. It has been shown to have anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis and colitis. ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has also been studied for its antioxidant properties that can help prevent oxidative stress-induced damage in cells. Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been investigated for its anticancer properties that can inhibit the growth of cancer cells.
属性
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-thiophen-2-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-10-13(15(18)19-4-2)12(11-6-5-7-21-11)9(8-16)14(17)20-10/h5-7,12H,3-4,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKUPPXFMVKKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-cyano-2-ethyl-4-thiophen-2-yl-4H-pyran-3-carboxylic acid ethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)

![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
